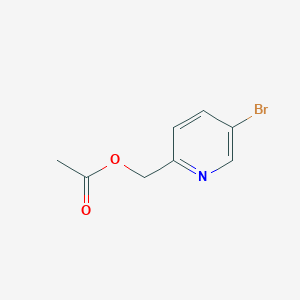

2-Acetoxymethyl-5-bromopyridine

Description

2-Acetoxymethyl-5-bromopyridine (C₈H₈BrNO₃, molecular weight: 246.06 g/mol) is a brominated pyridine derivative functionalized with an acetoxymethyl (-OCOCH₃-CH₂-) group at the 2-position. This compound is part of a broader class of pyridine-based intermediates used in pharmaceutical and agrochemical synthesis. The acetoxymethyl group confers unique reactivity, particularly in hydrolysis and esterase-mediated cleavage, making it a candidate for prodrug design or as a synthetic precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

(5-bromopyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C8H8BrNO2/c1-6(11)12-5-8-3-2-7(9)4-10-8/h2-4H,5H2,1H3 |

InChI Key |

WKCUXYCQTSQQCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

The following table and analysis compare 2-acetoxymethyl-5-bromopyridine with four structurally related pyridine derivatives, emphasizing physicochemical properties, functional group reactivity, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Functional Group Analysis

This compound

- Acetoxymethyl Group: The ester-linked acetoxymethyl group increases lipophilicity compared to amino or hydroxyl analogs, enhancing membrane permeability. However, esters are prone to hydrolysis under acidic/basic conditions, limiting stability in aqueous environments .

- Bromine Substituent : The bromo group at the 5-position enables participation in cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug discovery .

2-Acetylamino-5-bromopyridine

- Acetamido Group : The amide group is more hydrolytically stable than esters, favoring applications requiring prolonged stability. Its H-bonding capacity facilitates co-crystallization with carboxylic acids (e.g., 4-hydroxybenzoic acid) .

3-Amino-5-bromopyridine-2-carboxylic Acid

- Carboxylic Acid Group : Introduces acidity (pKa ~2–3), enabling salt formation and solubility in basic media. The zwitterionic form in neutral pH may influence bioavailability .

2-Amino-5-bromopyridine

- Amino Group: Acts as a strong H-bond donor, driving co-crystal formation with carboxylic acids (e.g., 4-hydroxybenzoic acid) for controlled-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.